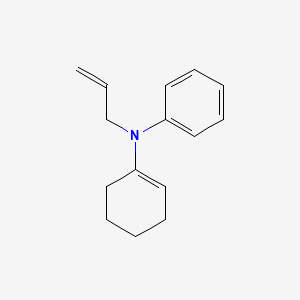![molecular formula C11H6ClO3P B14068411 2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one CAS No. 10158-98-2](/img/structure/B14068411.png)
2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- is a heterocyclic compound that features a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- typically involves the reaction of 2-naphthol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphoramide or phosphorothioate derivatives, while oxidation and reduction reactions can produce phosphine oxides or phosphines, respectively.
Scientific Research Applications
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- involves its ability to interact with nucleophilic sites in biological molecules. The phosphorus atom in the compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to potential biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Naphthol: A precursor in the synthesis of the compound, with different chemical properties due to the absence of the phosphorus atom.
Phosphine Oxides: Compounds with similar phosphorus-containing structures but different reactivity and applications.
Uniqueness
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- is unique due to the presence of both the phosphorus atom and the chlorine atom in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthetic chemistry and materials science.
Properties
CAS No. |
10158-98-2 |
|---|---|
Molecular Formula |
C11H6ClO3P |
Molecular Weight |
252.59 g/mol |
IUPAC Name |
2-chlorobenzo[g][1,3,2]benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C11H6ClO3P/c12-16-14-10-6-8-4-2-1-3-7(8)5-9(10)11(13)15-16/h1-6H |
InChI Key |
NEMNSNDPEONERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)OP(O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


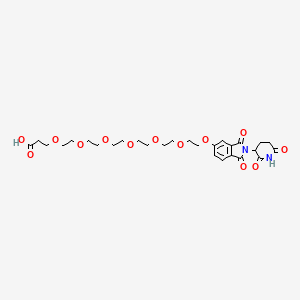

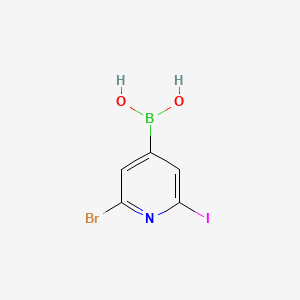

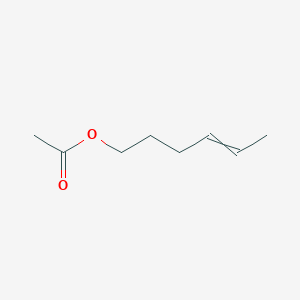



![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
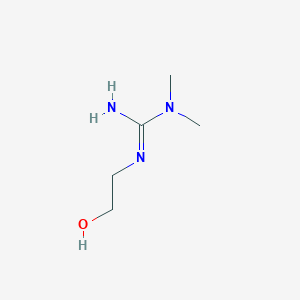


![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
